molecular formula C13H12NO3D9 B602545 rac Albuterol-d9 CAS No. 1173021-73-2

rac Albuterol-d9

Numéro de catalogue B602545
Numéro CAS: 1173021-73-2
Poids moléculaire: 248.37
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac Albuterol-d9, also known as Salbutamol-d9, is a labeled β2-adrenoceptor agonist . It has a molecular formula of C13H12D9NO3 and a molecular weight of 248.37 g/mol .


Molecular Structure Analysis

The IUPAC name for rac Albuterol-d9 is 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol . The InChI and SMILES strings provide more details about its molecular structure .


Physical And Chemical Properties Analysis

Rac Albuterol-d9 has a molecular weight of 248.37 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Applications De Recherche Scientifique

  • Comparison with Levalbuterol in Children with Asthma

    Milgrom et al. (2001) found that low doses of levalbuterol (LEV), the therapeutically active isomer of racemic albuterol (RAC), demonstrated efficacy comparable to higher doses of RAC in children with asthma, suggesting LEV's potential for improved safety and efficacy (Milgrom et al., 2001).

  • Efficacy in Acute Asthma Exacerbations

    A study by Wilkinson et al. (2011) compared RAC with LEV for treating acute pediatric asthma exacerbations. They found that RAC showed greater improvement in FEV1 and asthma scores compared to LEV after 1 hour of continuous treatment (Wilkinson et al., 2011).

  • Treatment of Acute Severe Asthma Exacerbations in Adults

    A study by Nowak et al. (2006) compared nebulized LEV and RAC in treating acute asthma in adults. The study suggested that LEV was more effective than RAC in improving airway function, especially in patients not on steroid therapy and those with high plasma (S)-albuterol concentrations (Nowak et al., 2006).

  • Use in Pediatric Status Asthmaticus

    Andrews et al. (2009) assessed the use of high-dose continuous LEV in children with severe asthma exacerbation, finding that substituting high-dose continuous LEV for RAC did not reduce the time on continuous therapy and had similar adverse effects (Andrews et al., 2009).

  • Impact on Lower Esophageal Function

    Crowell et al. (2001) studied the effects of inhaled albuterol on esophageal function, discovering that albuterol reduced lower esophageal sphincter basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner (Crowell et al., 2001).

  • Efficacy in Young Children with Asthma

    Skoner et al. (2005) evaluated LEV in children aged 2–5 years with asthma, finding it generally well-tolerated and effective in causing significant bronchodilation compared to placebo (Skoner et al., 2005).

  • Pharmacogenetic Drug Response in Diverse Children with Asthma

    Mak et al. (2018) conducted a whole-genome sequencing study to identify genetic variants important for bronchodilator drug response in racially diverse children, providing insights into personalized medicine approaches for asthma treatment (Mak et al., 2018).

Safety And Hazards

While specific safety and hazard information for rac Albuterol-d9 is not provided, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675541
Record name Albuterol-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Albuterol-d9

CAS RN

1173021-73-2
Record name Albuterol-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-73-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
SH Liou, GCC Yang, CL Wang, YH Chiu - Journal of hazardous materials, 2014 - Elsevier
This 5-month study contains two parts: (1) to monitor the concentrations of 11 phthalate esters metabolites (PAEMs) and two beta-agonists in human urine samples collected from a …
Number of citations: 41 www.sciencedirect.com
EF Göktaş - 2019 - search.proquest.com
Amaç: Bu çalışmada uluslararası tarama limiti belirlenmiş olan teröpatik özellikteki yasaklı maddelerin eşzamanlı olarak, farklı hidroliz, ekstraksiyon teknikleri ve LC-MS/MS ve/veya GC-…
Number of citations: 0 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.